molecular formula C10H15NO B13149966 (4-Methoxy-2,6-dimethylphenyl)methanamine

(4-Methoxy-2,6-dimethylphenyl)methanamine

Cat. No.: B13149966
M. Wt: 165.23 g/mol
InChI Key: ILNOLGGCLNMUGT-UHFFFAOYSA-N
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Description

(4-Methoxy-2,6-dimethylphenyl)methanamine is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with a methanamine group (-CH2NH2). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,6-dimethylphenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2,6-dimethylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,6-dimethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(4-Methoxy-2,6-dimethylphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4-Methoxy-2,6-dimethylphenyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3,5-dimethylphenyl)methanamine
  • (2-Methoxy-4,6-dimethylphenyl)methanamine
  • (2,6-Dimethoxyphenyl)methanamine

Uniqueness

(4-Methoxy-2,6-dimethylphenyl)methanamine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups in the 2 and 6 positions, respectively, provides distinct steric and electronic effects compared to its analogs.

This detailed overview of this compound highlights its significance in various fields and provides a comprehensive understanding of its properties and applications

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(4-methoxy-2,6-dimethylphenyl)methanamine

InChI

InChI=1S/C10H15NO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6,11H2,1-3H3

InChI Key

ILNOLGGCLNMUGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)C)OC

Origin of Product

United States

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